2-Amino-3-butenoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-butenoic acid has been documented in a study by Seiji Sawada, Thoru Nakayama, Nobuvohi Esaki, Hidehiko Tanaka, Kenji Soda, and Richard K. Hill . The study provides a detailed process for the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 2-Amino-3-butenoic acid is C4H7NO2 . The molecular weight of this compound is 101.1 . More details about its molecular structure can be found in various databases such as ChemSpider .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-3-butenoic acid are complex and involve multiple steps. For instance, one study discusses the irreversible inhibition of pyridoxal phosphate-linked aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-butenoic acid include a molecular weight of 101.1 and a molecular formula of C4H7NO2 . It is recommended to store this compound at a temperature of -20°C .Scientific Research Applications
Isolation from Natural Sources
2-Amino-3-butenoic acid, also known as vinylglycine, is a simple β,γ-unsaturated α-amino acid identified in certain mushrooms. Dardenne et al. (1974) discovered it in Rhodophyllus nidorosus, noting its presence as a partly racemized D-form (Dardenne, Casimir, Marlier, & Larsen, 1974).
Biosynthesis and Antimicrobial Activity
In the context of microbial biosynthesis, Lee et al. (2010) identified a gene cluster in Pseudomonas aeruginosa responsible for producing l-2-Amino-4-methoxy-trans-3-butenoic acid (AMB), an antibiotic and toxin. This biosynthesis possibly involves a thiotemplate mechanism (Lee et al., 2010).
Enzymatic Reactions and Biochemistry
2-Amino-3-butenoic acid participates in biochemical reactions catalyzed by enzymes. Miles (1975) demonstrated its conversion to saturated α-keto acids by tryptophan synthase from Escherichia coli, proposing a sequence of pyridoxal-P Schiff base intermediates (Miles, 1975).
Antimetabolite Properties
Scannell et al. (1972) isolated L-2-Amino-4-methoxy-trans-3-butenoic acid from Pseudomonas aeruginosa and found it inhibits the growth of certain Bacillus species, suggesting antimetabolite properties (Scannell, Pruess, Demny, Sello, & Williams, 1972).
Role in Microcystin Structure
Sano and Kaya (1998) identified Dhb-microcystins containing 2-amino-2-butenoic acid in Oscillatoria agardhii. These microcystins were structurally elucidated, indicating the role of this amino acid in cyanotoxins (Sano & Kaya, 1998).
Synthesis and Chemical Applications
Tan, Er, and Yeung (2014) explored the asymmetric cyclization of 3-butenoic acids, demonstrating the chemical versatility of compounds like 2-amino-3-butenoic acid in synthetic chemistry (Tan, Er, & Yeung, 2014).
Future Directions
The future directions for research on 2-Amino-3-butenoic acid could involve further investigation into its synthesis, mechanism of action, and potential applications. For instance, understanding the biosynthetic pathways of this compound could lead to the development of new methods for its production . Additionally, elucidating its mechanism of action could provide insights into its potential therapeutic uses .
properties
IUPAC Name |
2-aminobut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVLGLPAZTUBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866280 | |
Record name | 2-Aminobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-butenoic acid | |
CAS RN |
56512-51-7, 52773-87-2 | |
Record name | Vinylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenoic acid, 2-amino-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52773-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminobut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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